molecular formula C20H22O6 B1250376 myrocin A

myrocin A

Cat. No. B1250376
M. Wt: 358.4 g/mol
InChI Key: XKJPVKHJPNQLKG-KPHJKFSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myrocin A is a tertiary alcohol. It has a role as a metabolite.

Scientific Research Applications

1. Clinical Decision Support Systems

Myrocin A has been a significant part of the development of clinical decision support systems. A notable system is MYCIN, which was designed for antimicrobial selection and management of meningitis. MYCIN's algorithm was found to perform comparably to human specialists in prescribing antimicrobials, demonstrating its efficiency and accuracy in clinical decision-making (Yu et al., 1979). The system's ability to cover treatable pathogens without overprescribing antimicrobials highlights its potential in minimizing antibiotic resistance and optimizing patient treatment plans.

2. Evaluation of Clinical Decision Systems

The performance of clinical decision support systems like MYCIN has been rigorously evaluated, with a focus on infectious disease diagnosis and therapy selection. MYCIN's recommendations for therapy were found to meet experts' standards of acceptable practice in the majority of cases, emphasizing the potential of such systems in enhancing the quality of clinical decisions and patient care (Yu et al., 1979). This evaluation approach is critical in validating the effectiveness of decision support systems and ensuring their reliability in clinical settings.

3. Addressing Antimicrobial Resistance

Research indicates that the clinical use of antimicrobials like Myrocin A can be optimized to reduce the risk of cardiac events associated with their use. For instance, a study found that adjusting for patient characteristics and comorbidities substantially decreases the perceived risk of cardiac events associated with antimicrobial use, including macrolides (Polgreen et al., 2018). This insight is crucial for improving the safety of antimicrobial therapy and minimizing potential side effects.

properties

Product Name

myrocin A

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

IUPAC Name

(1R,2R,5S,11R,14R)-5-ethenyl-2,9-dihydroxy-5,11-dimethyl-3,8-dioxotetracyclo[8.5.0.01,14.02,7]pentadeca-6,9-diene-11-carboxylic acid

InChI

InChI=1S/C20H22O6/c1-4-17(2)8-11-13(22)14(23)15-18(3,16(24)25)6-5-10-7-19(10,15)20(11,26)12(21)9-17/h4,8,10,23,26H,1,5-7,9H2,2-3H3,(H,24,25)/t10-,17+,18-,19-,20-/m1/s1

InChI Key

XKJPVKHJPNQLKG-KPHJKFSFSA-N

Isomeric SMILES

C[C@]1(CC[C@@H]2C[C@]23C1=C(C(=O)C4=C[C@](CC(=O)[C@@]34O)(C)C=C)O)C(=O)O

SMILES

CC1(CCC2CC23C1=C(C(=O)C4=CC(CC(=O)C34O)(C)C=C)O)C(=O)O

Canonical SMILES

CC1(CCC2CC23C1=C(C(=O)C4=CC(CC(=O)C34O)(C)C=C)O)C(=O)O

synonyms

myrocin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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